![molecular formula C18H16N2O2 B2771279 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 862831-35-4](/img/structure/B2771279.png)
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is related to the requested compound . It has a CAS Number of 2597-28-6 and a molecular weight of 203.24 . Another related compound is “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride” with a molecular formula of C12H16N2 HCl and a molecular weight of 224.73 .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride”, is used in proteomics research . Another study describes the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Molecular Structure Analysis
The molecular structure of “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is given by the InChI code: 1S/C12H13NO2/c1-8-10(7-12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” include a molecular weight of 203.24 . Another related compound, “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride”, has a molecular formula of C12H16N2 HCl and a molecular weight of 224.73 .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Soyer, Kılıç, Erol, and Pabuccuoglu (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, to assess anticonvulsant activity. They found that compounds with 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring were the most active in the series, indicating potential anticonvulsant properties of these compounds Soyer et al., 2004.
Crystal Structure and Biological Activity
Jingqian Hu et al. (2016) studied the title compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide, related to the compound , focusing on its crystal structure and biological activities. They discovered moderate herbicidal and fungicidal activities in the compound Hu Jingqian et al., 2016.
Indole Alkaloids from Marine Bacteria
Gang Chen et al. (2013) isolated various indole alkaloids from the marine bacterium Pantoea agglomerans, highlighting the diversity and potential biological significance of these compounds Chen Gang et al., 2013.
pKa Determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives
Duran and Canbaz (2013) synthesized and characterized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. They studied the acidity constants of these compounds via UV spectroscopic studies, contributing to understanding the chemical properties of similar acetamide derivatives Duran & Canbaz, 2013.
Anticancer Activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide Derivatives
Duran and Demirayak (2012) synthesized and investigated the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. They found significant activity against melanoma-type cell lines, indicating the potential of these compounds in cancer treatment Duran & Demirayak, 2012.
Broad-Spectrum Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species. Their research contributed to the development of new antifungal agents with improved plasmatic stability Bardiot et al., 2015.
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLSPGVURAUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.